5-(trifluoromethoxy)-1H-indole-2-carbohydrazide
Description
5-(Trifluoromethoxy)-1H-indole-2-carbohydrazide is a heterocyclic compound featuring an indole scaffold substituted with a trifluoromethoxy (-OCF₃) group at position 5 and a carbohydrazide (-CONHNH₂) moiety at position 2.
Properties
IUPAC Name |
5-(trifluoromethoxy)-1H-indole-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O2/c11-10(12,13)18-6-1-2-7-5(3-6)4-8(15-7)9(17)16-14/h1-4,15H,14H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URTPSVXHRXLVEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)C=C(N2)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301326696 | |
| Record name | 5-(trifluoromethoxy)-1H-indole-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301326696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26730871 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
685120-14-3 | |
| Record name | 5-(trifluoromethoxy)-1H-indole-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301326696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(trifluoromethoxy)-1H-indole-2-carbohydrazide typically involves the introduction of the trifluoromethoxy group into the indole framework. One common method is the trifluoromethoxylation of indole derivatives using trifluoromethyl ethers. This process often requires the use of specific reagents such as trifluoromethyl triflate and appropriate catalysts under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as the protection of functional groups, selective trifluoromethoxylation, and subsequent deprotection to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
5-(trifluoromethoxy)-1H-indole-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halides. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can result in various substituted indole derivatives .
Scientific Research Applications
Chemical Properties and Structure
5-(Trifluoromethoxy)-1H-indole-2-carbohydrazide has the molecular formula and features a trifluoromethoxy group that enhances its stability and lipophilicity. The presence of this group is crucial for its biological activity, allowing for better interaction with biological targets.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of indole derivatives, including 5-(trifluoromethoxy)-1H-indole-2-carbohydrazide. The compound has shown selective cytotoxicity against various cancer cell lines, particularly those with mutations in the RAS oncogene.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | TBD | Induces apoptosis |
| A375 | TBD | Inhibits VEGFR signaling |
| HCT116 | TBD | Disrupts cell cycle |
In vitro studies have demonstrated that this compound can significantly reduce cell viability in mutant RAS cells while sparing normal cells, indicating its selective action against cancerous tissues .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Preliminary results suggest that it exhibits activity against both gram-positive and gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis.
| Bacterial Strain | Zone of Inhibition (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | TBD | TBD |
| Escherichia coli | TBD | TBD |
Studies employing the agar diffusion method have shown promising results, although further research is necessary to elucidate the exact mechanisms involved .
Neurological Applications
Emerging research indicates that indole derivatives may possess neuroprotective properties. Initial findings suggest that 5-(trifluoromethoxy)-1H-indole-2-carbohydrazide could potentially modulate neuroinflammatory pathways, making it a candidate for treating neurodegenerative diseases.
Case Study 1: Anticancer Efficacy in RAS Mutant Models
A study conducted on various RAS mutant cell lines demonstrated that treatment with 5-(trifluoromethoxy)-1H-indole-2-carbohydrazide resulted in a marked decrease in cell proliferation rates. The study utilized flow cytometry to analyze cell cycle distribution, revealing an accumulation of cells in the G0/G1 phase post-treatment .
Case Study 2: Antimicrobial Testing Against Clinical Isolates
In another investigation, the antimicrobial efficacy of this compound was tested against clinical isolates from patients with bacterial infections. Results indicated significant antibacterial activity, particularly against resistant strains, highlighting its potential as a novel therapeutic agent .
Mechanism of Action
The mechanism of action of 5-(trifluoromethoxy)-1H-indole-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s ability to interact with biological targets, potentially leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Physicochemical Properties
- Melting Points : Methoxy derivatives exhibit higher m.p. (266–268°C) due to hydrogen bonding, whereas trifluoromethoxy analogs likely have lower m.p. due to reduced crystallinity .
- Solubility : Sulfonamide and pyrimidine-containing analogs show higher aqueous solubility than trifluoromethoxy derivatives .
Mechanistic Divergence Based on Substituents
- Electron-Withdrawing Groups (-OCF₃, -Cl) : Enhance stability and interaction with electrophilic biological targets (e.g., kinases or DNA).
- Amino-Linked Substituents (Quinoline, Pyrimidine): Facilitate receptor binding (e.g., Nur77) or unique cell death mechanisms (methuosis) .
- Phenyl/Sulfonamide Groups : Improve metal chelation (antioxidant activity) or solubility for broader pharmacokinetic profiles .
Biological Activity
5-(Trifluoromethoxy)-1H-indole-2-carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables to provide a comprehensive overview.
Chemical Structure and Properties
5-(Trifluoromethoxy)-1H-indole-2-carbohydrazide is an indole derivative characterized by the presence of a trifluoromethoxy group and a carbohydrazide moiety. The structural formula can be represented as follows:
This compound's unique structure contributes to its diverse biological activities, making it a candidate for drug development.
Anticancer Activity
Research has indicated that 5-(trifluoromethoxy)-1H-indole-2-carbohydrazide exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines. The compound's mechanism of action involves the induction of apoptosis and inhibition of cell proliferation.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| A549 (Lung) | 15.0 | Cell cycle arrest |
| HepG2 (Liver) | 10.0 | Inhibition of proliferation |
These findings suggest that the compound may serve as a lead in developing novel anticancer therapies.
Antimicrobial Properties
In addition to its anticancer effects, 5-(trifluoromethoxy)-1H-indole-2-carbohydrazide has demonstrated antimicrobial activity against various pathogens. Studies have shown effective inhibition against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
This broad-spectrum activity highlights the potential for this compound in treating bacterial infections.
The biological activity of 5-(trifluoromethoxy)-1H-indole-2-carbohydrazide is largely attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate key signaling pathways involved in cell survival and proliferation, particularly those related to apoptosis and inflammation.
Case Studies
Case Study 1: Anticancer Efficacy in Animal Models
A recent study evaluated the efficacy of 5-(trifluoromethoxy)-1H-indole-2-carbohydrazide in a mouse xenograft model of breast cancer. The compound was administered at various doses, resulting in significant tumor size reduction compared to control groups.
Results:
- Control group: Tumor volume increased by 150% over four weeks.
- Treatment group (20 mg/kg): Tumor volume reduced by 45%.
These results underscore the compound's potential for therapeutic application in oncology.
Case Study 2: Antimicrobial Testing
In another investigation, the antimicrobial efficacy of this compound was tested against clinical isolates from patients with bacterial infections. The results showed that the compound effectively inhibited growth in resistant strains, suggesting its utility as an alternative treatment option.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(trifluoromethoxy)-1H-indole-2-carbohydrazide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step procedures starting with indole derivatives. For example:
- Step 1 : Condensation of chlorophenylhydrazine with ethyl acetoacetate in glacial acetic acid under reflux (2 hours) to form the indole core .
- Step 2 : Hydrazide formation via reaction with hydrazine hydrate. Optimization includes solvent choice (ethanol vs. PEG-400/DMF mixtures), temperature control, and catalyst selection (e.g., CuI for click chemistry in related indole-carbohydrazide syntheses) .
- Purification : Recrystallization (ethanol) or column chromatography (70:30 ethyl acetate/hexane) yields pure product (42–90% yield) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Spectroscopy :
- 1H/13C/19F NMR : To confirm substitution patterns (e.g., trifluoromethoxy group at C5, hydrazide at C2) and assess purity .
- IR : Identifies carbonyl (C=O) and N–H stretches in the hydrazide moiety .
- Crystallography :
- X-ray diffraction : Resolves molecular conformation and hydrogen-bonding networks. Software like SHELXL (for refinement) and WinGX (for data processing) are standard .
- Example: The indole core often adopts a planar geometry, with the trifluoromethoxy group inducing steric and electronic effects on packing .
Q. How can researchers address low yields during purification?
- Strategies :
- Solvent screening : Polar aprotic solvents (DMF, DMSO) improve solubility during recrystallization.
- Chromatography : Gradient elution (e.g., ethyl acetate/hexane to methanol/dichloromethane) resolves co-eluting impurities .
- Crystallization additives : Seed crystals or controlled cooling rates enhance crystal quality .
Advanced Research Questions
Q. What structural features of 5-(trifluoromethoxy)-1H-indole-2-carbohydrazide influence its bioactivity in Nur77 modulation or antioxidant studies?
- Key Findings :
- The trifluoromethoxy group enhances metabolic stability and lipophilicity, critical for blood-brain barrier penetration in neurodegenerative studies .
- The hydrazide moiety enables Schiff base formation with carbonyl-containing biomolecules, contributing to antioxidant activity via radical scavenging .
- Structure-Activity Relationship (SAR) : Derivatives with electron-withdrawing groups (e.g., –CF3) show improved binding to Nur77’s ligand-binding domain (Kd ~50 nM) .
Q. How do crystallographic data resolve contradictions in reported molecular conformations?
- Case Study :
- Discrepancies in dihedral angles between the indole ring and hydrazide group arise from polymorphism or solvent inclusion. For example:
- Form I (ethanol solvate): Dihedral angle = 12.5° .
- Form II (apolar solvent): Dihedral angle = 8.2° due to reduced hydrogen bonding .
- Resolution : Compare multiple datasets using Rietveld refinement (SHELXL) and validate via Hirshfeld surface analysis .
Q. What computational methods predict intermolecular interactions in crystal packing?
- Approaches :
- Hirshfeld surface analysis : Maps close contacts (e.g., F···H interactions from –CF3 groups) .
- Density Functional Theory (DFT) : Calculates stabilization energies of hydrogen-bonded dimers (e.g., N–H···O=C interactions contribute ~5 kcal/mol) .
- Graph-set analysis : Classifies hydrogen-bonding patterns (e.g., R₂²(8) motifs in hydrazide dimers) .
Q. How do researchers reconcile discrepancies in biological activity data across studies?
- Example : Variability in IC50 values for Nur77 modulation (0.5–10 µM) may stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
